Magnesium pyrrolidone carboxylate
Description
Properties
CAS No. |
5819-47-6 |
|---|---|
Molecular Formula |
C10H12MgN2O6 |
Molecular Weight |
280.52 g/mol |
IUPAC Name |
magnesium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
JQAACYUZYRBHGG-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of L-pyrrolidone carboxylic acid
Two primary methods are reported for synthesizing L-pyrrolidone carboxylic acid:
A. Dehydration of L-glutamic acid in aqueous medium
- L-L-glutamic acid is mixed with deionized water in a reaction vessel.
- The mixture is heated to a temperature range of 100–128 °C and maintained for 6–12 hours to induce cyclodehydration, converting L-glutamic acid to L-pyrrolidone carboxylic acid.
- The reaction achieves a high coking rate (~96%) with minimal racemization (<0.5%).
- After reaction completion, the solution is cooled to room temperature and diluted with deionized water (2–4 times the original volume, preferably 2.5 times).
- Separation of L-pyrrolidone carboxylic acid from unreacted L-glutamic acid is performed using a cation exchange resin column.
B. Catalytic synthesis in silicone oil or white oil medium
- L-glutamic acid or its monovalent salt is mixed with a catalyst in a heat transfer medium such as dimethyl silicone oil or white oil.
- The mixture is heated to 150–250 °C under normal pressure for 30 minutes to 6 hours to promote cyclodehydration.
- After reaction, the mixture is cooled to about 120 °C, and deionized water is added to dissolve the product.
- The aqueous phase containing L-pyrrolidone carboxylic acid or its salt is separated from the oil phase.
- This method improves yield and optical purity due to better heat transfer and controlled reaction conditions.
Formation of Magnesium Pyrrolidone Carboxylate
- The purified L-pyrrolidone carboxylic acid solution is heated to 70–80 °C.
- Magnesium carbonate or magnesium oxide is added in a molar ratio of 0.3–0.5 relative to the initial L-glutamic acid.
- The pH of the reaction mixture is adjusted to 6.5–7.5 to optimize crystallization conditions.
- The solution is concentrated to supersaturation, then cooled with stirring to induce crystallization.
- The crystals are separated by vacuum filtration and dried under vacuum to yield this compound.
| Step | Parameter | Value/Range | Notes |
|---|---|---|---|
| Dehydration temperature | 100–128 °C (aqueous) | 113–118 °C preferred | Maintained for 6–12 hours |
| Dehydration time | 6–12 hours | 8–9 hours typical | High coking rate (~96%), low racemization |
| Dilution after dehydration | 2–4 times original volume | 2.5 times preferred | Using deionized water |
| Separation method | Cation exchange resin column | - | Separates L-pyrrolidone carboxylic acid from unreacted glutamic acid |
| Magnesium source | Magnesium carbonate or oxide | Molar ratio 0.3–0.5 (Mg source : L-glutamic acid) | Magnesium carbonate preferred for cost and quality |
| Reaction temperature for Mg salt formation | 70–80 °C | 70 °C typical | Stirring and heating required |
| pH adjustment | 6.5–7.5 | Optimal for crystallization | Adjusted after Mg addition |
| Crystallization | Cooling with stirring | Supersaturated solution | Followed by vacuum filtration and drying |
| Yield | 80–87% | Pilot scale yields ~85–87% | High purity and quality product |
- The dehydration method in aqueous medium is simple, cost-effective, and suitable for industrial scale production with yields exceeding 80% and minimal racemization, preserving optical purity.
- The catalytic method using silicone or white oil as heat transfer media allows for higher reaction temperatures and shorter reaction times (30 min to 6 hours), improving yield and optical purity under normal pressure conditions.
- Magnesium carbonate is preferred over magnesium oxide due to cost-effectiveness and comparable product quality.
- The pH control during magnesium salt formation is critical to obtaining high-quality crystalline this compound.
- The use of cation exchange resin columns effectively separates unreacted starting materials, enhancing product purity.
- The overall process is scalable from laboratory to pilot and industrial scales with consistent product quality and yield.
The preparation of this compound involves a well-established two-step process: synthesis of L-pyrrolidone carboxylic acid via dehydration of L-glutamic acid, followed by reaction with magnesium carbonate or oxide to form the magnesium salt. Both aqueous dehydration and catalytic methods in silicone or white oil media are effective, with the former being simpler and more industrially practical, and the latter offering enhanced reaction control and purity. Key parameters such as temperature, reaction time, dilution, pH, and molar ratios are optimized to maximize yield and product quality. The process includes purification steps like cation exchange resin separation and controlled crystallization, ensuring a high-purity, crystalline final product suitable for nutritional and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in coordination chemistry, forming complexes with various metal ions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with acids can lead to the formation of pyrrolidone carboxylic acid, while reactions with other metal salts can result in the formation of different metal carboxylates .
Scientific Research Applications
Migraine Treatment
Magnesium pyrrolidone carboxylate has been studied for its efficacy in treating migraines. A double-blind, placebo-controlled trial indicated that patients receiving 360 mg daily experienced a significant reduction in headache frequency and intensity compared to the placebo group .
Data Table: Efficacy of this compound in Migraine Treatment
| Study Design | Author/Year | Duration | Patient Group | Dosage | Outcome |
|---|---|---|---|---|---|
| Double-blind, placebo-controlled | Facchinetti et al., 1991 | 2 months | 20 females with menstrual migraine | 360 mg/day | Significant reduction in pain index |
| Randomized trial | Wang, 2003 | 16 weeks | 118 children with migraine | 9 mg/kg/day magnesium oxide | Reduction in headache days |
Spasmolytic Effects
In obstetrics, this compound is utilized as a spasmolytic agent during labor complications such as cervix dystocia. It helps alleviate muscle spasms, facilitating smoother labor processes .
Case Study: Use in Labor Management
- Patient: A primigravid woman at risk for pregnancy-induced hypertension.
- Intervention: Infusion of 1 gm this compound.
- Outcome: Enhanced vascular refractoriness to angiotensin II, indicating improved management of hypertension during pregnancy .
Cosmetic Applications
This compound is also prominent in cosmetic formulations due to its skin benefits. It acts as a humectant and skin maintenance agent, improving hydration and revitalizing tired skin.
Properties:
- Hydrating Agent: Enhances moisture retention in the skin.
- Anti-aging Benefits: Helps diminish visible signs of aging by improving skin barrier function .
Data Table: Cosmetic Formulations Containing this compound
| Product Type | Concentration (%) | Benefits |
|---|---|---|
| Skin Cream | 0.5 - 3 | Hydration and barrier protection |
| Hair Conditioner | 0.5 - 2 | Revitalizes dull hair |
| Facial Masks | 1 - 5 | Enhances radiance and moisture |
Mechanism of Action
Magnesium pyrrolidone carboxylate exerts its effects by enhancing the bioavailability of magnesium. The pyrrolidone carboxylic acid component facilitates the penetration of magnesium into cells, where it participates in various biochemical processes, including energy production and cellular metabolism . This compound also has spasmolytic and neurosedative activities, making it effective in reducing muscle contractions and inflammation .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolidone Carboxylate Derivatives
Pharmacokinetic and Pharmacodynamic Differences
- MgPC vs. MgSO₄: MgPC exhibits slower urinary excretion and higher tissue retention compared to MgSO₄, likely due to stronger carboxylate-magnesium coordination .
MgPC vs. Methadoxine (Pyridoxine-Pyrrolidone Carboxylate) :
Metal Coordination and Catalytic Performance
- Mg²⁺ vs. Gd³⁺/Y³⁺ Coordination: MgPC forms monodentate coordination with Mg²⁺, favoring electrostatic stabilization . In contrast, lanthanides like Gd³⁺ or Y³⁺ bind carboxylates in bidentate or bridging modes, enhancing luminescence in polymeric matrices .
- Catalyst Stability :
- NPs stabilized by MgPC-modified PVP retain catalytic activity over multiple cycles due to pH-controlled agglomeration, outperforming PVP-stabilized NPs .
Biological Activity
Magnesium pyrrolidone carboxylate (Mg-PCA) is a compound that has garnered attention for its biological activity, particularly in the context of magnesium supplementation and its therapeutic applications. This article delves into the biological effects, mechanisms of action, and clinical findings related to Mg-PCA, supported by data tables and case studies.
Overview of this compound
This compound is a magnesium salt of pyrrolidone carboxylic acid (PCA), which is derived from glutamic acid. It is known for its high bioavailability and ability to penetrate cells effectively, making it a promising candidate for therapeutic use in various conditions, particularly those associated with magnesium deficiency.
- Neuroprotective Effects : Mg-PCA plays a role in modulating neurotransmission by influencing NMDA receptors, which are critical in pain transmission pathways. This action helps in managing headaches, particularly migraines .
- Intracellular Magnesium Levels : Studies have shown that Mg-PCA can restore intracellular magnesium levels in patients suffering from migraines and other conditions associated with magnesium deficiency .
- Vasodilation and Blood Flow Regulation : Magnesium influences vascular tone by promoting vasodilation through the inhibition of calcium channels in smooth muscle cells, thereby improving cerebral blood flow and potentially alleviating headache symptoms .
Table 1: Summary of Clinical Trials Involving this compound
| Study Type | Author/Year | Duration | Population | Intervention | Outcome |
|---|---|---|---|---|---|
| Double-blind, placebo-controlled | Facchinetti et al., 1991 | 2 months | 20 females with menstrual migraine | 360 mg/day Mg-PCA | Significant reduction in headache frequency |
| Double-blind, placebo-controlled | Aloisi et al., 1997 | 20 days | 60 children with migraines | 1500 mg/day oral magnesium pidolate | Normalized serum magnesium levels in 90% |
| Crossover trial | Taubert et al., 1994 | 2 months | 63 adults with migraines | 600 mg/day trimagnesium dicitrate | Statistically significant reduction in attacks |
Case Studies
- Gitelman Syndrome : A case reported a patient diagnosed with Gitelman syndrome who received treatment involving Mg-PCA alongside potassium chloride. The treatment led to clinical improvement, highlighting the efficacy of Mg-PCA in managing conditions related to electrolyte imbalances .
- Menstrual Migraine Management : In a study involving women with menstrual migraines, participants receiving Mg-PCA showed significant improvements in headache severity and frequency compared to those on placebo. This suggests that Mg-PCA may be beneficial for specific types of headaches .
Safety and Tolerability
Magnesium salts, including Mg-PCA, are generally well-tolerated. However, mild gastrointestinal side effects such as diarrhea have been reported in some studies . Long-term safety assessments indicate that doses used in clinical settings do not lead to significant adverse effects.
Q & A
Q. What are the standard synthetic routes for Magnesium pyrrolidone carboxylate, and what critical parameters govern its synthesis?
this compound is synthesized via reactions involving pyrrolidone carboxylic acid and magnesium salts under controlled pH and temperature. Key parameters include stoichiometric ratios, solvent selection (e.g., aqueous or polar aprotic solvents), and reaction duration to ensure optimal ligand-metal coordination. Synthetic challenges include avoiding byproducts like uncomplexed magnesium ions or residual carboxylate ligands, which can be monitored via titration or spectroscopic methods .
Q. How is this compound structurally characterized in academic research?
Fourier-transform infrared (FT-IR) spectroscopy identifies carbonyl stretching bands (~1662 cm⁻¹ for the pyrrolidone ring and ~1750 cm⁻¹ for carboxylate groups). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms ligand elimination or coordination shifts. For example, the disappearance of carboxylate proton signals in DMSO-d6 indicates successful complexation with magnesium .
Q. What pharmacological roles does this compound play in addressing magnesium deficiency?
It acts as a bioavailable magnesium source due to its stability in physiological conditions. The pyrrolidone carboxylate ligand enhances intestinal absorption by mimicking endogenous organic anions, facilitating rapid magnesium repletion. Preclinical studies demonstrate efficacy in restoring serum magnesium levels within 48–72 hours, with applications in bone mineralization and neuromuscular function .
Advanced Research Questions
Q. How does the ligand exchange behavior of this compound influence its application in inorganic cluster synthesis?
In polyoxometalate (POM) systems, pyrrolidone carboxylate acts as a labile ligand, enabling its replacement by other anions (e.g., 5-oxotetrahydrofuran-2-carboxylate). This property is critical in forming tetragold(I) clusters, where the carboxylate's leaving-group tendency facilitates self-assembly. Researchers must optimize pH and counterion selection to control cluster geometry and stability .
Q. What methodological challenges arise in distinguishing this compound derivatives from structurally analogous compounds?
Conventional spectroscopy (e.g., ¹H NMR) may fail to differentiate pyrrolidone carboxylates from furanone derivatives due to overlapping signals. Advanced techniques like X-ray crystallography or heteronuclear correlation spectroscopy (HMBC) are required. For instance, crystallographic analysis resolved structural ambiguities in halogenated pyrrolidones, confirming lactam ring formation over furanone alternatives .
Q. What mechanisms underlie the hepatoprotective effects of this compound in alcohol-induced liver damage?
In combination with pyridoxine (as Metadoxine), it modulates oxidative stress by enhancing glutathione synthesis and reducing lipid peroxidation. Animal models show a 40–60% decrease in hepatic malondialdehyde (MDA) levels post-treatment. Comparative studies with silymarin highlight its superior efficacy in acute alcohol intoxication, though long-term antifibrotic effects require further validation .
Methodological Considerations and Data Contradictions
- Synthesis Optimization : While emphasizes microwave-assisted synthesis for halogenated pyrrolidones, scalability remains a challenge for this compound, necessitating pilot-scale studies .
- Analytical Discrepancies : FT-IR spectra in and show variability in carbonyl band positions depending on polymer matrices, requiring matrix-matched controls for accurate interpretation .
- Therapeutic Context : and present conflicting data on bone health benefits, with some studies attributing effects to magnesium alone rather than the carboxylate complex. Dual-arm trials with isolated magnesium salts are recommended for clarification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
